molecular formula C12H9N3OS B7752009 2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7752009
M. Wt: 243.29 g/mol
InChI Key: QEMPGPIZKSTYKP-UHFFFAOYSA-N
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Description

2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercapto-4,6-dichloropyrimidine with benzaldehyde and potassium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-methylsulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-17-12-14-10(8-5-3-2-4-6-8)9(7-13)11(16)15-12/h2-6H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMPGPIZKSTYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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